(2-Bromo-4-chloro-3-fluorophenyl)methanol
Overview
Description
(2-Bromo-4-chloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-3-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method is the bromination of 4-chloro-3-fluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-chloro-3-fluorophenyl)aldehyde or (2-Bromo-4-chloro-3-fluorophenyl)carboxylic acid.
Reduction: Formation of (2-Bromo-4-chloro-3-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-4-chloro-3-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-3-fluorophenyl)methanol depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of specific proteins or by interfering with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methanol
- (2-Bromo-3-fluorophenyl)methanol
- (4-Chloro-3-fluorophenyl)methanol
Uniqueness
(2-Bromo-4-chloro-3-fluorophenyl)methanol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring This unique halogenation pattern can result in distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
(2-bromo-4-chloro-3-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOXGPYEUKLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276812 | |
Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1834596-59-6 | |
Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1834596-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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